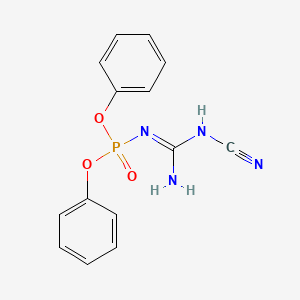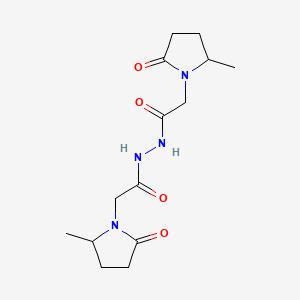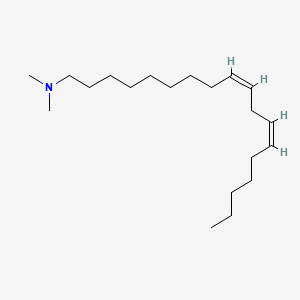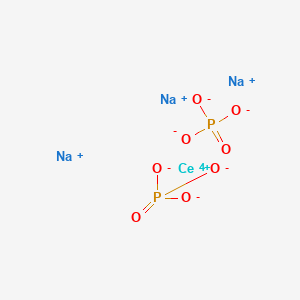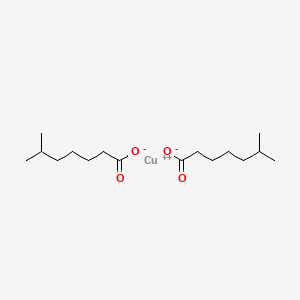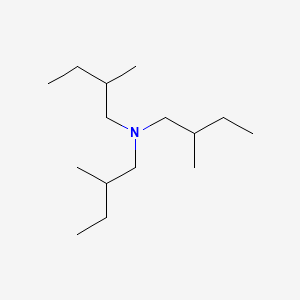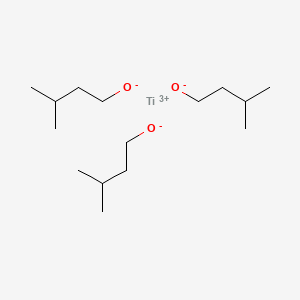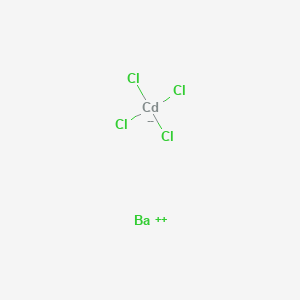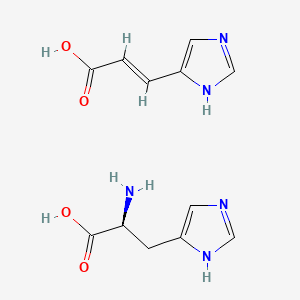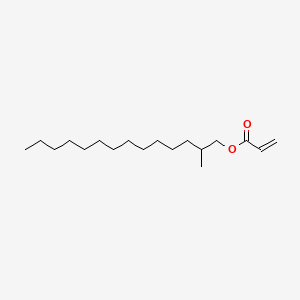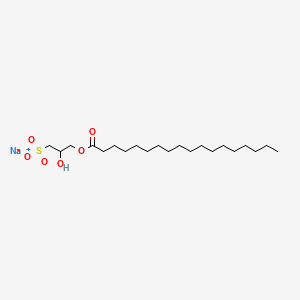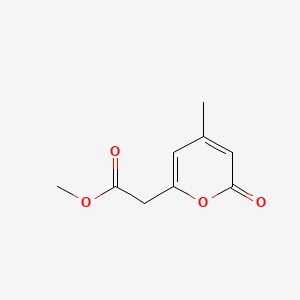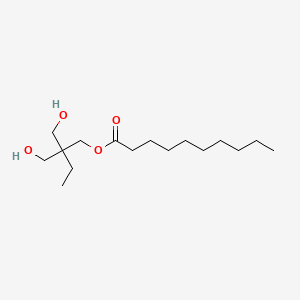
2,2-Bis(hydroxymethyl)butyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(hydroxymethyl)butyl decanoate is an organic compound with the molecular formula C16H32O4. It is also known as decanoic acid 2,2-bis(hydroxymethyl)butyl ester. This compound is a type of ester, which is formed by the reaction of an alcohol with an acid. It is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Bis(hydroxymethyl)butyl decanoate can be synthesized through the esterification reaction between decanoic acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure ester. The industrial process is designed to maximize yield and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(hydroxymethyl)butyl decanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(hydroxymethyl)butyl decanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to produce various ester derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a substrate in enzymatic reactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters with various pharmaceutical compounds.
Industry: It is used in the production of lubricants, plasticizers, and surfactants .
Wirkmechanismus
The mechanism by which 2,2-bis(hydroxymethyl)butyl decanoate exerts its effects involves the interaction of its ester group with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s ability to form stable esters makes it useful in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylolpropane decanoate: Similar in structure but with different ester groups.
2,2-Bis(hydroxymethyl)propionic acid: A related compound with similar chemical properties but different applications
Uniqueness
2,2-Bis(hydroxymethyl)butyl decanoate is unique due to its specific ester structure, which provides distinct chemical and physical properties. Its ability to form stable esters with various compounds makes it valuable in industrial and pharmaceutical applications .
Eigenschaften
CAS-Nummer |
64131-19-7 |
|---|---|
Molekularformel |
C16H32O4 |
Molekulargewicht |
288.42 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)butyl decanoate |
InChI |
InChI=1S/C16H32O4/c1-3-5-6-7-8-9-10-11-15(19)20-14-16(4-2,12-17)13-18/h17-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
WRVVCBZDSPNHLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CC)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




